Tazemetostat
概要
説明
Tazemetostat, also known as EPZ-6438, is an orally available, small molecule selective and S-adenosyl methionine (SAM) competitive inhibitor of histone methyl transferase EZH2 . It is used for the treatment of adults and adolescents aged 16 years and older with metastatic or locally advanced epithelioid sarcoma not eligible for complete resection . It is also used to treat epithelioid sarcoma and a type of non-Hodgkin lymphoma (NHL), follicular lymphoma .
Synthesis Analysis
The synthesis of Tazemetostat Hydrobromide is carried out using 2-methyl-3-nitrobenzoic acid as a raw material by chemical reaction .Molecular Structure Analysis
Tazemetostat has a molecular formula of C34H44N4O4 and a molecular weight of 572.750 g/mol . The IUPAC name is N - [ (4,6-dimethyl-2-oxo-1 H -pyridin-3-yl)methyl]-3- [ethyl (oxan-4-yl)amino]-2-methyl-5- [4- (morpholin-4-ylmethyl)phenyl]benzamide .Chemical Reactions Analysis
Tazemetostat is a methyltransferase inhibitor. It inhibits the activity of both wild-type and mutated forms of EZH2 .Physical And Chemical Properties Analysis
Tazemetostat has a molecular weight of 572.740 g/mol . It is soluble in DMSO .科学的研究の応用
1. Application in Malignant Melanoma Treatment
- Summary of Application : Tazemetostat, a clinical epigenetic drug, was used alone or in combination with various isothiocyanates to assess its therapeutic effectiveness on human malignant melanoma cells .
- Methods of Application : An in vitro model consisting of human malignant melanoma and non-tumorigenic immortalized keratinocyte cells was used. The viability of these cells, apoptotic induction, and expression levels of key proteins mediating the therapeutic response were assessed .
- Results : Tazemetostat significantly decreased the viability levels of malignant melanoma cells in a dose- and time-dependent manner via the induction of apoptosis. Non-malignant keratinocytes were more resistant. Combinatorial treatment protocols caused a further decrease in cell viability, together with higher apoptotic rates .
2. Application in Biliary Tract Cancer Treatment
- Summary of Application : Tazemetostat, an FDA-approved EZH2-inhibitor, was evaluated as a potential novel therapeutic strategy in biliary tract cancer .
- Methods of Application : The study aimed to investigate the potential of Tazemetostat in treating biliary tract cancer. The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The results or outcomes of this study were not detailed in the available information .
3. Application in Epithelioid Sarcoma Treatment
- Summary of Application : Tazemetostat was used in a cohort of 62 patients with locally advanced or metastatic epithelioid sarcoma .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : Tazemetostat was associated with promising and durable clinical activity in the treatment of epithelioid sarcoma .
4. Application in Follicular Lymphoma Treatment
- Summary of Application : Tazemetostat, an enhancer of zeste homolog 2 (EZH2) inhibitor, was used in combination with Lenalidomide and Rituximab in patients with relapsed/refractory follicular lymphoma .
- Methods of Application : Tazemetostat was evaluated at 3 dose levels (400, 600, and 800 mg orally twice daily) in 28-day cycles with standard-dose Lenalidomide and Rituximab. After the initial 12 months of combination therapy, tazemetostat 800 mg was continued until disease progression, unacceptable toxicity, or withdrawal of consent .
- Results : No dose-limiting toxicities were observed in phase 1b, and no new safety signals were identified as of the data cutoff .
5. Application in Modulating the Expression of Apoptotic Genes
- Summary of Application : Tazemetostat was used in combination with various isothiocyanates to modulate the expression of apoptotic genes, members of Polycomb Repressive Complex 2, and levels of Tri-Methylating Lysine 27 at Histone 3 in human malignant melanoma cells .
- Methods of Application : An in vitro model consisting of human malignant melanoma and non-tumorigenic immortalized keratinocyte cells was used. The viability of these cells, apoptotic induction, and expression levels of key proteins mediating the therapeutic response were assessed .
- Results : Tazemetostat caused a significant decrease in viability levels of malignant melanoma cells in a dose- and time-dependent manner via the induction of apoptosis, while non-malignant keratinocytes were more resistant .
6. Application in WSU-DLCL2 Mouse Xenograft Lymphoma Model
- Summary of Application : Tazemetostat was used in the WSU-DLCL2 mouse xenograft lymphoma model .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The results or outcomes of this study were not detailed in the available information .
7. Application in Diffuse Large B-Cell Lymphoma Treatment
- Summary of Application : Tazemetostat was used in combination with R-CHOP in patients with newly diagnosed DLBCL with poor prognosis features .
- Methods of Application : Tazemetostat was evaluated at 3 dose levels (400, 600, and 800 mg orally twice daily) in 28-day cycles with standard-dose R-CHOP. After the initial 12 months of combination therapy, tazemetostat 800 mg was continued until disease progression, unacceptable toxicity, or withdrawal of consent .
- Results : Two dose-limiting toxicities were observed: one grade 3 constipation at 400 mg and one grade 5 pulmonary infection at 800 mg. The recommended phase II dose (RP2D) of tazemetostat was 800 mg .
8. Application in Pharmacology and Pharmacokinetics
- Summary of Application : Tazemetostat is a novel oral selective inhibitor of enhancer of zeste homolog 2 (EZH2), approved by the FDA in 2020 for use in patients with advanced epithelioid sarcoma or relapsed/refractory (R/R) EZH2-mutated follicular lymphoma .
- Methods of Application : Tazemetostat is orally bioavailable, characterized by rapid absorption and dose-proportional exposure, which is not influenced by coadministration with food or gastric acid reducing agents .
- Results : Tazemetostat is metabolized by CYP3A in the liver to 3 major inactive metabolites (M1, M3, and M5), has a short half-life and is mainly excreted in feces .
9. Application in Non-Hodgkin Lymphoma Treatment
- Summary of Application : Tazemetostat was used in a phase 1 study for the treatment of relapsed or refractory Non-Hodgkin Lymphoma patients .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the available information .
- Results : The results or outcomes of this study were not detailed in the available information .
Safety And Hazards
Tazemetostat is associated with a moderate rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice . It can cause fetal harm if administered to a pregnant woman . It is also associated with an increased risk for development of secondary malignancies, including myelodysplastic syndrome, acute myeloid leukemia, and T-cell lymphoblastic lymphoma .
将来の方向性
Future studies should examine the concomitant use of tazemetostat with agents commonly used in the treatment of patients with follicular lymphoma . There is also interest in the role of EZH2 as an oncogenic driver for follicular lymphoma, and the potential for tazemetostat to be used in earlier lines of treatment or in combination with other active agents .
特性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSAUGJQHDYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025831 | |
Record name | Tazemetostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
EZH2 is a methyltransferase subunit of the polycomb repressive complex 2 (PRC2) which catalyzes multiple methylations of lysine 27 on histone H3 (H3K27). Trimethylation of this lysine inhibits the transcription of genes associated with cell cycle arrest. PRC2 is antagonized by the switch/sucrose non-fermentable (SWI/SNF) multiprotein complex. Abnormal activation of EZH2 or loss of function mutations in SWI/SNF lead to hyper-trimethylation of H3K27. Hyper-trimethylation of H3K27 leads to cancer cell de-differentiation, a gain of cancer stem cell-like properties. De-differentiation can allow for cancer cell proliferation. Tazemetostat inhibits EZH2, preventing hyper-trimethylation of H3K27 and an uncontrollable cell cycle. | |
Record name | Tazemetostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tazemetostat | |
CAS RN |
1403254-99-8 | |
Record name | Tazemetostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tazemetostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazemetostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tazemetostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZEMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。